2-Methyl-4-nitro-1,3-benzothiazol-7-ol

Description

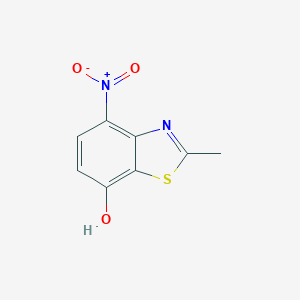

2-Methyl-4-nitro-1,3-benzothiazol-7-ol is a benzothiazole derivative characterized by a bicyclic aromatic system containing sulfur and nitrogen atoms. Its structure features a methyl group at position 2, a nitro group at position 4, and a hydroxyl group at position 6. The methyl group at position 2 likely enhances steric stability and influences electronic properties through inductive effects.

Properties

CAS No. |

163299-54-5 |

|---|---|

Molecular Formula |

C8H6N2O3S |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

2-methyl-4-nitro-1,3-benzothiazol-7-ol |

InChI |

InChI=1S/C8H6N2O3S/c1-4-9-7-5(10(12)13)2-3-6(11)8(7)14-4/h2-3,11H,1H3 |

InChI Key |

OUWUPELKCOPLQI-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |

Synonyms |

7-Benzothiazolol,2-methyl-4-nitro-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis :

2-Methyl-4-nitro-1,3-benzothiazol-7-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, leading to the development of new materials with specific electronic and optical properties .

Green Chemistry :

Recent advances in synthesis methods emphasize environmentally friendly approaches. The compound can be synthesized through condensation reactions that align with green chemistry principles, resulting in high yields and reduced reaction times .

Biological Applications

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogens, including those on the WHO priority list like Acinetobacter baumannii and Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial growth by targeting specific enzymes essential for their survival.

Anticancer Properties :

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further therapeutic exploration. For instance, derivatives of benzothiazole compounds have been evaluated for their activity against human cancer cell lines, showing significant cytotoxic effects .

Medicinal Applications

Therapeutic Potential :

this compound is being studied for its potential as a therapeutic agent in various medical conditions. It has been explored as a kinase inhibitor and a probe for imaging studies in cancer diagnostics . The compound's ability to interact with biological targets suggests it could play a role in drug development.

Pharmacokinetics and ADMET Properties :

In silico studies have predicted favorable pharmacokinetic properties for this compound, indicating good absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This makes it a suitable candidate for further testing in clinical settings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of benzothiazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The compound demonstrated inhibitory concentrations comparable to established antibiotics, suggesting its potential use as an alternative treatment option .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited promising anticancer activity. Compounds were tested against multiple cell lines with results indicating significant reductions in cell viability at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 2-Methyl-4-nitro-1,3-benzothiazol-7-ol and structurally related benzothiazole derivatives:

Physicochemical and Reactivity Comparisons

Electronic Effects: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to electron-rich analogs like 2-(4-methoxyphenyl)benzothiazole . Hydroxyl vs. Methoxy: The 7-OH group increases solubility in polar solvents (e.g., water or methanol) relative to methoxy-substituted analogs (e.g., 6-methoxy derivatives in ). However, OH groups may also reduce thermal stability due to hydrogen bonding .

Biological and Functional Relevance: Nitro-containing analogs are often associated with antimicrobial or antiparasitic activity, though toxicity risks (e.g., mutagenicity) must be evaluated. Hydroxyl-substituted derivatives (e.g., 2-amino-4-fluoro-1,3-benzothiazol-7-ol in ) show promise in drug design due to enhanced bioavailability and target binding .

Spectroscopic and Computational Insights

- NMR Shifts : The nitro group in the target compound would likely cause downfield shifts in $ ^1H $-NMR for adjacent protons, similar to the deshielding observed in nitroaromatics (e.g., 7-nitrobenzoxadiazole in ) .

- Computational Stability : Density functional theory (DFT) methods like B3LYP () could predict the electronic structure and stability of the target compound. For example, the nitro group’s electron-withdrawing effect may lower the HOMO-LUMO gap compared to methoxy analogs .

Preparation Methods

Synthesis of 2-Methyl-1,3-benzothiazol-7-ol

The precursor 2-methyl-1,3-benzothiazol-7-ol is synthesized via cyclization of 2-amino-4-methylphenol with thiourea derivatives. For example, reacting 2-amino-4-methylphenol with carbon disulfide in the presence of hydrochloric acid yields the corresponding thiourea intermediate, which undergoes cyclization under refluxing ethanol to form the benzothiazole core.

Reaction Conditions :

Nitration of 2-Methyl-1,3-benzothiazol-7-ol

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor para-substitution relative to the hydroxyl group. The hydroxyl group’s activating effect directs the nitro group to position 4, while the methyl group at position 2 minimizes ortho nitration.

Optimized Protocol :

-

Nitrating Agent : HNO₃ (1.2 equiv), H₂SO₄ (3 equiv)

-

Temperature : 0–5°C, 2 h

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Route 2: Sequential Functionalization of Aniline Derivatives

Synthesis of 4-Nitro-2-methyl-6-hydroxybenzenamine

Starting with 2-methyl-4-nitroaniline, hydroxylation at position 6 is achieved via diazotization followed by hydrolysis. The diazonium salt intermediate, generated using sodium nitrite and HCl, is heated in aqueous sulfuric acid to introduce the hydroxyl group.

Key Steps :

Cyclization to Form the Benzothiazole Core

The hydroxylated aniline derivative is converted to the benzothiazole via reaction with thiophosgene (CSCl₂) in dichloromethane. The reaction proceeds through a thiourea intermediate, which cyclizes under acidic conditions.

Reaction Conditions :

Route 3: Protective Group Strategy for Enhanced Regioselectivity

Protection of the Hydroxyl Group

To prevent oxidation during nitration, the hydroxyl group at position 7 is protected as a methoxy ether. Treatment of 2-methyl-1,3-benzothiazol-7-ol with methyl iodide and potassium carbonate in acetone affords 2-methyl-7-methoxy-1,3-benzothiazole.

Conditions :

Nitration and Deprotection

Nitration of the protected intermediate follows similar conditions to Route 1. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane restores the hydroxyl group.

Deprotection Protocol :

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Route | Key Steps | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| 1 | Direct nitration | 70–75% | Moderate | Low |

| 2 | Aniline functionalization | 65–80% | High | Moderate |

| 3 | Protective group strategy | 85–90% | High | High |

Route 3 offers superior regioselectivity and yield but requires additional steps for protection and deprotection. Route 1 is more straightforward but less selective under harsh nitration conditions.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

Large-scale synthesis prioritizes Route 2 due to its compatibility with continuous flow reactors. The diazotization-hydrolysis sequence is adapted for flow chemistry, reducing reaction times from hours to minutes . Solvent recovery systems for dichloromethane and acetone improve cost-efficiency.

Q & A

Q. How can the synthesis of 2-Methyl-4-nitro-1,3-benzothiazol-7-ol be optimized to improve yield and purity?

- Methodological Answer : Microwave-assisted synthesis (MAS) is a viable approach for benzothiazole derivatives. For example, silica gel-mediated condensation under microwave irradiation (300 W, 6 min) achieved a 94% yield for a structurally similar compound, 2-(4-methoxyphenyl)benzothiazole . Key parameters include solvent-free conditions, stoichiometric excess of o-aminothiophenol (2:1 ratio), and post-reaction purification via recrystallization in methanol. Monitoring reaction progress via TLC and optimizing irradiation time can mitigate side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitro/methyl groups (δ 2.5–3.0 ppm for CH₃; δ 8.0–8.5 ppm for NO₂ proximity effects) .

- FT-IR : Identify NO₂ asymmetric/symmetric stretching (1520–1350 cm⁻¹) and hydroxyl O–H stretching (3200–3600 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/nitrogen content .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For polar solvents, use methanol/water mixtures (70:30 v/v) with sonication . Pre-saturate buffers with the compound to avoid precipitation during dilution.

Advanced Research Questions

Q. What is the mechanistic role of the nitro group in the bioactivity of this compound?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing reactive intermediates in redox-active biological systems. For example, in antimicrobial assays, nitro-reductase enzymes in bacteria may reduce the nitro group to cytotoxic nitro radicals, as observed in 7-chloro-6-fluoro-1,3-benzothiazol-2-amine derivatives . Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes like DNA gyrase .

Q. How do steric and electronic effects of the methyl group influence the compound’s conformational stability?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to analyze torsional angles and intramolecular hydrogen bonding. For example, methyl substitution at position 2 in benzothiazoles reduces rotational freedom, favoring planar conformations that enhance π-π stacking with biological targets . Compare with X-ray crystallography data (if available) for validation.

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 for cytotoxicity; S. aureus for antimicrobial activity) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may contribute to off-target effects .

- Selectivity Index (SI) : Calculate SI = IC₅₀(non-target)/IC₅₀(target) to prioritize compounds with SI >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.